tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Description
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a structurally complex carbamate derivative characterized by a tert-butyl carbamate group, a 4-[(2-methylpropan-2-yl)oxy]phenyl substituent, and a 6-nitrobenzotriazole moiety linked via a sulfanylidene thione group. Its synthesis likely involves multi-step reactions, including carbamate formation and nitrobenzotriazole coupling. The sulfanylidene group may confer distinct reactivity, influencing stability and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWRHRQJZDOTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate typically involves multiple steps:
Formation of the Benzotriazole Intermediate: The initial step involves the nitration of benzotriazole to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Phenyl Intermediate: The phenyl ring is functionalized with a 2-methylpropan-2-yl group through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Coupling of Intermediates: The benzotriazole and phenyl intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to inhibition or activation of their biological functions. The benzotriazole moiety, in particular, is known for its ability to interact with metal ions and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Reactivity and Stability
The 6-nitrobenzotriazole group in the target compound may enhance photolability compared to analogs with simpler aromatic systems (e.g., pyrazole in ). The sulfanylidene (C=S) group could increase susceptibility to nucleophilic attack relative to carbamates with thioether (C-S-C) or oxadiazole linkages ().
Methodological Considerations for Similarity Analysis
As highlighted in , structural similarity assessments depend on descriptor selection (e.g., functional groups vs. 3D pharmacophores).
Biological Activity
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound's chemical formula is . The structure includes a tert-butyl group, a carbamate moiety, and a complex aromatic system featuring a nitrobenzotriazole derivative, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to act as inhibitors of key enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative processes like Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cell cultures .
- Neuroprotective Effects : In vitro studies demonstrate a protective effect against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in neurodegenerative disease therapy .
In Vitro Studies
Research has demonstrated that this compound exhibits moderate protective activity in astrocytes exposed to amyloid beta (Aβ) peptides. Specifically, it reduces the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers .
In Vivo Studies
In animal models, particularly those induced with scopolamine, the compound showed a reduction in oxidative stress markers such as malondialdehyde (MDA) and an increase in glutathione (GSH) levels. However, the efficacy was not statistically significant when compared to established treatments like galantamine, indicating variability in bioavailability or potency .
Data Summary
Case Studies
One relevant case study involved the administration of this compound in a model of Alzheimer’s disease. The results indicated that while the compound provided some neuroprotective effects, further optimization of its formulation may be necessary to enhance its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
